7-(Cyanomethoxy)indole
Overview
Description
7-(Cyanomethoxy)indole is a reagent used for chemical synthesis . It plays a role in the creation of N-benzyl dihydroindole LTD4 antagonists .
Molecular Structure Analysis
The molecular formula of 7-(Cyanomethoxy)indole is C10H8N2O . Its molecular weight is approximately 172.18 g/mol .Chemical Reactions Analysis
Indole, a significant nitrogen-based heterocycle, is crucial in the synthesis of complex heterocyclic scaffolds . Indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .Scientific Research Applications
Synthesis and Functionalization
7-(Cyanomethoxy)indole is a key intermediate in the synthesis and functionalization of indole derivatives, which are crucial in medicinal chemistry and pharmaceutical research. The synthesis of diversely functionalized indoles, including 7-(Cyanomethoxy)indole derivatives, involves strategic methodologies such as Bartoli indole synthesis or sequential and regioselective chlorosulfonyl isocyanate utilization. These methods provide scalable routes for producing indoles with varied functional groups, facilitating their further elaboration in drug discovery processes (Grant et al., 2011).
Antivirulence Properties
Indole derivatives, including 7-(Cyanomethoxy)indole, have been studied for their potential antivirulence properties against pathogens like Pseudomonas aeruginosa. Compounds related to indole have been found to modulate gene expression in P. aeruginosa, leading to decreased production of virulence factors and enhanced antibiotic resistance, suggesting a novel approach to tackling bacterial infections without promoting resistance (Lee et al., 2008).
Catalysis and Chemical Reactions
The functionalization of indoles, including the 7-(Cyanomethoxy)indole framework, is crucial in organic synthesis. Palladium-catalyzed reactions have been instrumental in synthesizing and functionalizing indoles, offering versatile strategies for constructing biologically active compounds. These methodologies allow for the efficient introduction of various substituents into the indole core, expanding the utility of indole derivatives in synthesizing natural products and pharmaceuticals (Cacchi & Fabrizi, 2005).
Biosynthesis of Indigoid Dyes
The biosynthesis of indigoid dyes from indole derivatives, including 7-(Cyanomethoxy)indole, showcases the eco-friendly production of compounds with novel spectral features and antibacterial activities. This approach leverages biotransformation processes in E. coli cells, offering a sustainable method for producing dyes with a range of colors and biological properties, potentially useful in textile and pharmaceutical industries (Namgung et al., 2019).
Antiproliferative Activity
The exploration of indole derivatives, including 7-(Cyanomethoxy)indole, in cancer research has led to the discovery of compounds with significant antiproliferative activity against cancer cell lines. The synthesis of new indole derivatives and their evaluation against cancer and normal cell lines provide insights into their potential as anticancer agents, highlighting the importance of indole-based compounds in therapeutic development (Fawzy et al., 2018).
Future Directions
Indole and its derivatives have shown potential in various sectors, including pharmaceuticals, agrochemicals, and perfumery . They also exhibit promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future research directions could involve exploring the potential applications of 7-(Cyanomethoxy)indole in these areas.
properties
IUPAC Name |
2-(1H-indol-7-yloxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZDIZKCIZTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567613 | |
Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyanomethoxy)indole | |
CAS RN |
135328-50-6 | |
Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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